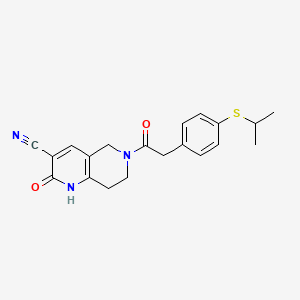

![molecular formula C21H18BrN5O3 B2750434 2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3,4-dimethylphenyl)acetamide CAS No. 941923-60-0](/img/structure/B2750434.png)

2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3,4-dimethylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

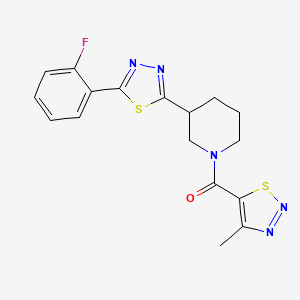

The compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazine, which is a type of heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring. They are commonly found in a wide variety of products, including pharmaceuticals, dyes, rubber products, and many more.

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a [1,2,4]triazolo[4,3-a]pyrazine core, which is a bicyclic structure with a triazole ring fused to a pyrazine ring . It also has a 4-bromophenyl group and a 3,4-dimethylphenyl group attached to it.Applications De Recherche Scientifique

Anticancer and Antimicrobial Activities

Compounds within the same structural family, particularly those incorporating [1,2,4]triazolo and pyrazine derivatives, have been explored for their promising in vitro anticancer and antimicrobial activities . These studies highlight the potential of such compounds to inhibit tubulin polymerization, a critical mechanism for anticancer activity. Additionally, variations in the phenyl moiety of these compounds can significantly affect their biological properties, allowing for tailored antiviral or antitumoral activity based on structural modifications (Jilloju et al., 2021). This suggests that the specific compound could be studied for similar biological activities, given its structural features.

Synthesis and Biological Evaluation

The synthetic strategies for creating complex heterocyclic compounds that contain [1,2,4]triazolo or pyrazine moieties have been extensively explored. These compounds often demonstrate significant antimicrobial and anticancer effects, making them valuable in medicinal chemistry and drug development processes. For instance, Riyadh et al. (2013) described the synthesis of antipyrine-based heterocycles that showed notable anticancer and antimicrobial activities, indicating the potential utility of related compounds in therapeutic applications (Riyadh, Kheder, & Asiry, 2013).

Antioxidant Properties

Research on derivatives of pyrazolo and triazolo compounds has also identified antioxidant properties , which are crucial for mitigating oxidative stress-related diseases. Ahmad et al. (2012) synthesized compounds that exhibited moderate to significant radical scavenging activity, suggesting the potential of similar compounds in developing antioxidant therapies (Ahmad et al., 2012).

Anticonvulsant and Analgesic Effects

The structural frameworks of [1,2,4]triazolo and pyrazolo compounds have been linked to anticonvulsant and analgesic effects . Tarikogullari et al. (2010) explored the anticonvulsant activity of alkanamide derivatives, finding that certain structural elements significantly contribute to their efficacy (Tarikogullari et al., 2010). This area of research is indicative of the therapeutic potential in neurological conditions for compounds with similar structures.

Orientations Futures

Propriétés

IUPAC Name |

2-[7-(4-bromophenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3,4-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18BrN5O3/c1-13-3-6-16(11-14(13)2)23-18(28)12-27-21(30)26-10-9-25(20(29)19(26)24-27)17-7-4-15(22)5-8-17/h3-11H,12H2,1-2H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUADAHILVJDOFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CN(C(=O)C3=N2)C4=CC=C(C=C4)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18BrN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide](/img/structure/B2750354.png)

![ethyl 6-methyl-3-(pyridin-2-ylmethyl)-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2750356.png)

![Benzo[d]thiazol-2-yl(3-(methylthio)pyrrolidin-1-yl)methanone](/img/structure/B2750360.png)

![1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(propan-2-yl)urea](/img/structure/B2750364.png)

![N-(2,5-dichlorophenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2750365.png)

![2-amino-3-benzoyl-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2750367.png)

![8-chloro-2-(4-chloro-1-ethyl-1H-pyrazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2750369.png)